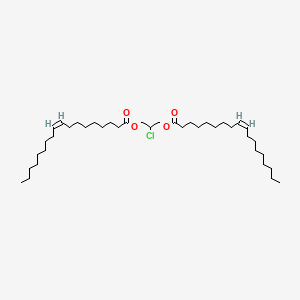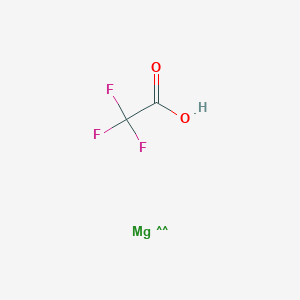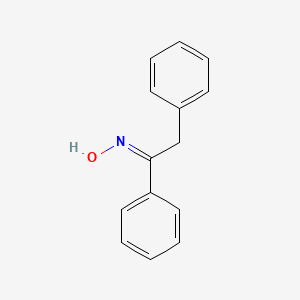![molecular formula C14H16N2O6 B1142403 Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate CAS No. 121582-52-3](/img/structure/B1142403.png)
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate is an organic compound with the molecular formula C14H16N2O6 It is known for its unique structure, which includes a hydrazono group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate can be synthesized through the reaction of 4-methoxyphenylhydrazine with dimethyl 2-cyano-3-oxopentanedioate in ethanol. The reaction typically involves heating the mixture under reflux conditions, followed by crystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as refluxing, crystallization, and purification. The scalability of the process would depend on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially affecting their function. The methoxyphenyl group may also interact with various enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxopentanedioate
- Dimethyl 2-[2-(4-chlorophenyl)hydrazono]-3-oxopentanedioate
- Dimethyl 2-[2-(4-bromophenyl)hydrazono]-3-oxopentanedioate
Uniqueness
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
121582-52-3 |
|---|---|
Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
dimethyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-2-enedioate |
InChI |
InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3 |
InChI Key |
PKXPMSXVKXFGEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Synonyms |
DIMETHYL 2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPENTANEDIOATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)](/img/new.no-structure.jpg)



![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

